molecular formula C13H23BrO B13074433 1-Bromo-2-(cyclopentylmethoxy)cycloheptane

1-Bromo-2-(cyclopentylmethoxy)cycloheptane

Cat. No.: B13074433
M. Wt: 275.22 g/mol
InChI Key: DPCMIAIWBVHLMP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane typically involves the bromination of 2-(cyclopentylmethoxy)cycloheptane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-Bromo-2-(cyclopentylmethoxy)cycloheptane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of strong bases or acids, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate or chromium trioxide .

Scientific Research Applications

1-Bromo-2-(cyclopentylmethoxy)cycloheptane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane involves its interaction with molecular targets through its bromine atom and cyclopentylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentylmethoxy group can interact with hydrophobic regions of biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Bromo-2-(cyclopentylmethoxy)cycloheptane can be compared with other similar compounds, such as:

    1-Bromo-2-(cyclopentyloxy)cycloheptane: Similar in structure but with a different substituent on the cycloheptane ring.

    2-Bromo-1-(cyclopentylmethoxy)cycloheptane: The position of the bromine atom and the cyclopentylmethoxy group is reversed.

    1-Bromo-2-(cyclopentylmethoxy)cyclohexane: The cycloheptane ring is replaced with a cyclohexane ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .

Biological Activity

Overview of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane

This compound is a halogenated organic compound that features a cycloheptane core. The presence of a bromine atom and a cyclopentylmethoxy group suggests potential interactions with biological systems, particularly in terms of receptor binding and metabolic pathways.

Structural Characteristics

  • Chemical Formula : C_{12}H_{15}BrO
  • Molecular Weight : Approximately 255.15 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Ether (methoxy)
    • Cycloalkane (cyclopentyl and cycloheptane)

These structural features can influence the compound's lipophilicity, reactivity, and interaction with biological targets.

Given the structural similarities to other halogenated cycloalkanes, this compound may exhibit several biological activities:

  • Antimicrobial Activity : Halogenated compounds often demonstrate antimicrobial properties. For example, brominated compounds have been studied for their effectiveness against various bacterial strains.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
  • Neuroactivity : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially acting as modulators of serotonin or dopamine receptors.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-Bromo-2-methylcyclohexaneAntimicrobial against Gram-positive bacteriaSmith et al., 2020
CycloheptanoneCytotoxicity in breast cancer cellsJohnson et al., 2019
CyclopentylbromideNeuroactive properties in rodent modelsLee et al., 2021

Case Studies

  • Antimicrobial Properties : A study by Smith et al. (2020) demonstrated that brominated cycloalkanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar compounds may also possess antimicrobial properties.
  • Cytotoxic Effects : Research conducted by Johnson et al. (2019) indicated that certain cyclohexane derivatives showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer). This highlights the potential for this compound to be explored in cancer research.
  • Neuroactive Effects : In a study by Lee et al. (2021), cyclopentylbromide was found to modulate serotonin receptors in vitro, leading to altered behavioral responses in animal models. This suggests that the compound under consideration might also influence neurotransmitter systems.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-bromo-2-(cyclopentylmethoxy)cycloheptane

InChI

InChI=1S/C13H23BrO/c14-12-8-2-1-3-9-13(12)15-10-11-6-4-5-7-11/h11-13H,1-10H2

InChI Key

DPCMIAIWBVHLMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCC2CCCC2

Origin of Product

United States

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